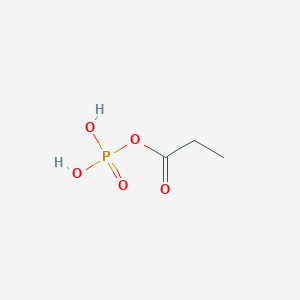

Propanoyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propanoyl phosphate is the phosphate ester of propanoic acid. It has a role as an Escherichia coli metabolite. It derives from a propionic acid. It is a conjugate acid of a this compound(2-).

Applications De Recherche Scientifique

Biochemical Pathways

Propanoyl phosphate plays a crucial role as an intermediate in metabolic pathways, particularly in the degradation of threonine and propionate metabolism. It is generated during the conversion of propanoyl-CoA, which is formed from threonine degradation. The pathway involves several enzymatic reactions:

- Threonine Dehydratase : Converts threonine to 2-oxobutanoate and ammonia.

- Formation of Propanoyl-CoA : 2-oxobutanoate undergoes lyase cleavage with coenzyme A to yield propanoyl-CoA.

- Conversion to Propionate : Propanoyl-CoA is then processed via this compound to produce propionate, generating ATP in the process .

This pathway is particularly relevant in microbial systems such as Salmonella enterica, where this compound is utilized in energy production under anaerobic conditions .

Microbial Applications

This compound has been implicated in enhancing the virulence of certain bacterial strains. For example, Escherichia coli strains isolated from Crohn's disease patients exhibited increased adhesive and invasive properties when grown on media supplemented with propionate. This effect was linked to the activation of specific genes that enhance pathogenicity .

Additionally, this compound serves as a substrate in the biosynthesis of polyhydroxyalkanoates (PHAs), biopolymers that are gaining attention for their biodegradable properties. The enzyme propionyl coenzyme A synthetase (PrpE) catalyzes the conversion of this compound into PHAs, which can be utilized in various applications ranging from packaging materials to medical devices .

Material Science

In material science, phosphorylated derivatives of cellulose have been explored for their thermoplastic properties. Research indicates that incorporating this compound into cellulose derivatives can enhance their flame resistance and mechanical properties. This is achieved through controlled phosphorylation processes that modify the polymer structure, leading to improved thermal stability and solubility characteristics .

Case Study 1: Microbial Metabolism

A study on Salmonella enterica demonstrated that this compound acts as a key intermediate in both 1,2-propanediol and propionate catabolic pathways. The research highlighted how varying concentrations of propionate influence the synthesis of propanoyl-CoA, essential for bacterial growth under different environmental conditions .

Case Study 2: Biopolymer Production

Research on biopolymer production using Pseudomonas putida showed that the incorporation of this compound into metabolic pathways significantly increased the yield of specific PHAs. This study utilized genetic engineering techniques to enhance the expression of enzymes involved in converting this compound into bioplastics .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemical Pathways | Energy production in bacteria | This compound is crucial for ATP generation |

| Microbial Applications | Enhancing virulence in E. coli | Increased pathogenicity linked to propionate exposure |

| Material Science | Thermoplastic cellulose derivatives | Improved flame resistance and mechanical properties |

| Biopolymer Production | Synthesis of polyhydroxyalkanoates | Enhanced yield through metabolic engineering |

Propriétés

Formule moléculaire |

C3H7O5P |

|---|---|

Poids moléculaire |

154.06 g/mol |

Nom IUPAC |

phosphono propanoate |

InChI |

InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7) |

Clé InChI |

FMNMEQSRDWIBFO-UHFFFAOYSA-N |

SMILES |

CCC(=O)OP(=O)(O)O |

SMILES canonique |

CCC(=O)OP(=O)(O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.